3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of biological activities, including anxiolytic, antipsychotic, and muscle relaxant properties. This specific compound features a dibenzo[b,e][1,4]diazepin-1-one core structure, which is fused with phenyl and methylphenyl groups, contributing to its unique chemical and biological properties .
Preparation Methods
The synthesis of 3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde. One efficient method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent and water scavenger. The reaction is typically carried out in acetonitrile at room temperature, yielding the desired product in good purity . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methylphenyl groups. Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as indium chloride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Medicine: It has potential therapeutic applications due to its anxiolytic and antipsychotic properties.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to its anxiolytic and antipsychotic effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, chlordiazepoxide, and clozapine. Compared to these compounds, 3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural features, such as the presence of both phenyl and methylphenyl groups, which contribute to its distinct biological activities . Other similar compounds include various substituted dibenzo[b,e][1,4]diazepinones, which share the core structure but differ in their substituents and biological properties .
Properties
Molecular Formula |
C26H24N2O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
9-(4-methylphenyl)-6-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H24N2O/c1-17-11-13-18(14-12-17)20-15-23-25(24(29)16-20)26(19-7-3-2-4-8-19)28-22-10-6-5-9-21(22)27-23/h2-14,20,26-28H,15-16H2,1H3 |
InChI Key |
PKETZANZSOHIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5)C(=O)C2 |
Origin of Product |
United States |
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